Filipin III

Cholesterol binding affinity Polyene macrolide comparison Fluorescence polarization

Filipin III is the predominant isomer of the filipin complex, a 28-membered ring pentaene macrolide antibiotic isolated from Streptomyces filipinensis. The filipin complex naturally comprises approximately 75.8% Filipin III, 10.8% Filipin IV, 9.1% Filipin II, and 1.2% Filipin I.

Molecular Formula C35H58O11
Molecular Weight 654.8 g/mol
CAS No. 11078-21-0
Cat. No. B038120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilipin III
CAS11078-21-0
Synonyms14-deoxylagosin; filimirasin; filmirisin; FILIPIN; FILIPIN COMPLEX; filipin complex from streptomyces filipinensis; FILIPIN COMPLEX FROM STREPTOMYCES &
Molecular FormulaC35H58O11
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,23-14-/t24-,25+,26-,27+,28-,29+,30+,31-,32+,33+,34-/m1/s1
InChIKeyIMQSIXYSKPIGPD-BEQBAMTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Filipin III (CAS 11078-21-0): Polyene Macrolide Cholesterol Probe & Major Filipin Complex Component


Filipin III is the predominant isomer of the filipin complex, a 28-membered ring pentaene macrolide antibiotic isolated from Streptomyces filipinensis [1]. The filipin complex naturally comprises approximately 75.8% Filipin III, 10.8% Filipin IV, 9.1% Filipin II, and 1.2% Filipin I . Filipin III binds specifically to the 3β-hydroxyl group of free (unesterified) cholesterol in biological membranes, forming ultrastructural aggregates detectable by freeze-fracture electron microscopy, and exhibits intrinsic fluorescence changes upon cholesterol binding with excitation/emission maxima at approximately 360/480 nm [2]. Commercially, Filipin III is available as a purified single component (≥85% to ≥98% by HPLC) distinct from the crude filipin complex mixture, making it the preferred choice for quantitative cholesterol assays where compositional consistency is critical .

Why Filipin III Cannot Be Substituted by Crude Filipin Complex or Other Polyene Antibiotics in Quantitative Cholesterol Research


Substituting Filipin III with the crude filipin complex or with other polyene macrolides such as amphotericin B or nystatin introduces uncontrolled variability that compromises quantitative cholesterol detection. The filipin complex is a multi-component mixture in which Filipin II—constituting ~9–25% of the complex—indiscriminately disrupts cholesterol-containing and cholesterol-free membranes alike, whereas purified Filipin III exhibits cholesterol-dependent membrane disruption [1]. Furthermore, Amphotericin B lacks the sterol-selectivity signature of Filipin III in fluorescence polarization assays, displaying a relatively constant polarization enhancement across diverse lecithin-sterol vesicles rather than the cholesterol-discriminating response characteristic of Filipin III [2]. These compositional and mechanistic differences mean that lot-to-lot variability in complex composition and cross-polyene selectivity profiles directly affect assay reproducibility, detection thresholds, and the validity of cholesterol-localization conclusions.

Filipin III: Quantified Differential Evidence for Scientific Procurement Decisions


Cholesterol-Binding Equilibrium Constant Ranking: Filipin III Outperforms Amphotericin B, Nystatin, and Lagosin

In a direct fluorescence polarization study, the equilibrium constants for association of polyene antibiotics with aqueous cholesterol suspensions were ranked: filipin III > amphotericin B > nystatin > lagosin. This order correlates with the extent of membrane damage each antibiotic inflicts on natural and model membranes [1]. While numerical Keq values are not reported in the original study, the rank-order establishes Filipin III as the highest-affinity cholesterol binder among the four clinically and experimentally relevant polyenes tested.

Cholesterol binding affinity Polyene macrolide comparison Fluorescence polarization

Differential Hemolytic Activity Among Filipin Components: Filipin III Matches Filipin II in Potency, Far Exceeds Filipin I and IV

Sessa and Weissmann (1968) quantified the hemolytic activity of all four purified filipin components on erythrocytes and liposomes. The order of hemolytic activity was: filipin II ≅ filipin III ≫ filipin I > filipin IV. Critically, Filipin III—the major (53%) component—preferentially disrupted cholesterol-containing liposomes (judged by CrO4²⁻ release), whereas Filipin II indiscriminately disrupted liposomes regardless of cholesterol presence [1]. This demonstrates that Filipin III possesses cholesterol-dependent lytic activity, a functional property absent in Filipin II despite their equivalent hemolytic potency.

Hemolytic activity Filipin component comparison Membrane disruption

Sterol Specificity: Filipin III Discriminates Cholesterol and Ergosterol from Non-Lytic Sterol Analogs

Bittman et al. (1974) demonstrated that Filipin III induces lysis exclusively in lecithin-cholesterol and lecithin-ergosterol vesicles. Vesicles prepared from lecithin mixed with epicholesterol, thiocholesterol, androstan-3β-ol, or cholestanol were not lysed by Filipin III, nor were vesicles composed of lecithin alone [1]. This same study showed that Amphotericin B does not exhibit this selectivity, producing relatively constant fluorescence polarization changes across all lecithin-sterol vesicle types [2]. The structural requirement for Filipin III binding and lysis is therefore a planar sterol nucleus with a 3β-hydroxyl group and an appropriate C-17 side chain.

Sterol selectivity Cholesterol specificity Vesicle lysis assay

Single-Component Purity: Filipin III (≥98% HPLC) Versus Variable-Composition Filipin Complex

Commercially available Filipin III is supplied at purities of ≥85% to ≥98% by HPLC as a single defined chemical entity (C35H58O11, MW 654.83) . In contrast, the filipin complex is a multi-component mixture whose composition varies by fermentation conditions and supplier: MedChemExpress reports ~75.8% Filipin III / 10.8% Filipin IV / 9.1% Filipin II / 1.2% Filipin I , while historical literature reports ~53% Filipin III / 25% Filipin II / 18% Filipin IV / 4% Filipin I [1]. This variability means that experiments using the complex cannot guarantee consistent Filipin III exposure, and the presence of Filipin II—a cholesterol-indiscriminate membrane disruptor—introduces uncontrolled background activity [2].

Chemical purity HPLC composition Batch-to-batch reproducibility

Fluorescence Polarization Selectivity: Filipin III Discriminates Cholesterol-Containing Membranes; Amphotericin B Does Not

Bittman & Fischkoff (1972) demonstrated that Filipin III undergoes a large enhancement in fluorescence polarization upon binding to aqueous cholesterol suspensions, epi-cholesterol, and vesicles of lecithin-cholesterol and lecithin-ergosterol, but only small polarization increases with lecithin-epicholesterol, thiocholesterol, and androstan-3β-ol vesicles [1]. In direct contrast, Amphotericin B produced a relatively constant enhancement in fluorescence polarization across all lecithin-sterol vesicle types and did not display the sterol-discriminating selectivity signature characteristic of Filipin III. This differential selectivity profile is a direct head-to-head experimental observation within the same study.

Fluorescence polarization Selectivity profiling Polyene antibiotic comparison

Filipin III: Optimal Research and Diagnostic Application Scenarios Stemming from Quantitative Differentiation Evidence


Gold-Standard Cytological Diagnosis of Niemann-Pick Type C Disease via Filipin III Staining of Cultured Fibroblasts

The filipin staining test performed on cultured patient fibroblasts remains the historical gold-standard method for establishing a biochemical diagnosis of Niemann-Pick type C disease (NPC) [1]. This clinical application exploits Filipin III's cholesterol-binding specificity—its selective interaction with unesterified cholesterol, but not esterified cholesterol, enables unambiguous visualization of pathologically accumulated free cholesterol in the late endosomal/lysosomal compartment. The diagnostic protocol, refined since 1988, uses two parallel LDL sources (total serum and pure LDL) to facilitate interpretation and has been validated on 533 referred subjects [2]. The sterol selectivity established in Section 3 (Evidence Items 3 and 5) is the mechanistic basis for this diagnostic specificity: probes lacking Filipin III's discrimination between cholesterol and non-cholesterol sterols would generate false-positive signals from other 3β-hydroxysterols in the lysosomal compartment. In up to 85% of referrals, a conclusive result is obtained without molecular analysis [2].

Quantitative Cholesterol Detection in Polyacrylamide Gels with Sub-Nanogram Sensitivity

Filipin III enables quantitative detection of unesterified cholesterol in polyacrylamide gel electrophoresis with a validated sensitivity of 20 ng LDL unesterified cholesterol per mm³ of band volume after only 5 minutes of staining at 37°C, improving to 0.8 ng/mm³ after 12 hours, following a semilogarithmic relationship between cholesterol amount and filipin fluorescence [1]. This sensitivity is achieved using Filipin III as the primary stain in a dual-staining protocol compatible with subsequent Coomassie Brilliant Blue protein detection, with photobleaching during UV transillumination actually enhancing the signal-to-noise ratio [1]. The single-component purity of Filipin III (Evidence Item 4) is critical here: the presence of Filipin II in the crude complex would generate non-specific background fluorescence from cholesterol-free lipoprotein bands, compromising the semilogarithmic quantification relationship.

Ultrastructural Mapping of Cholesterol-Rich Membrane Microdomains by Freeze-Fracture Electron Microscopy

Filipin III uniquely enables nanoscale visualization of cholesterol distribution in biological membranes through the formation of distinct ultrastructural aggregates upon cholesterol binding, which appear as characteristic membrane perturbations (pits and protrusions) in freeze-fracture electron micrographs [1]. This capability transcends the resolution limits of optical fluorescence microscopy and provides direct ultrastructural evidence of cholesterol-rich membrane microdomains (lipid rafts) [2]. Neither Amphotericin B nor the crude filipin complex can replicate this application: Amphotericin B does not form the distinctive aggregate morphology required for freeze-fracture visualization [3], while the filipin complex's Filipin II component would produce background aggregates in cholesterol-poor membrane regions, obscuring the cholesterol-specific ultrastructural pattern [4]. Filipin III's superior cholesterol-binding affinity (Evidence Item 1) ensures aggregate formation at lower probe concentrations, minimizing membrane perturbation artifacts.

High-Throughput Intracellular Free Cholesterol Quantification by High-Content Screening (HCS)

Filipin III is employed in high-content screening workflows for quantitative intracellular free cholesterol measurement using automated fluorescence microscopy platforms. A validated protocol uses Filipin III staining (excitation ~360 nm, emission ~480 nm) combined with HCS NuclearMask Red nuclear counterstain on Huh7 hepatocytes in 96-well format, with U-18666A (a cholesterol transport inhibitor) as a positive control [1]. The fluorescence signal plateau for Filipin III is reached between 0.6 and 1.0 mg/mL of cholesterol-cyclodextrin complex, demonstrating a defined linear dynamic range suitable for quantification [2]. The compositional consistency of single-component Filipin III (Evidence Item 4) is essential for HCS applications, where batch-to-batch variability in the crude complex would confound automated image analysis algorithms that rely on fixed fluorescence intensity thresholds for cholesterol quantification.

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